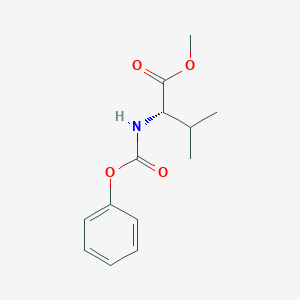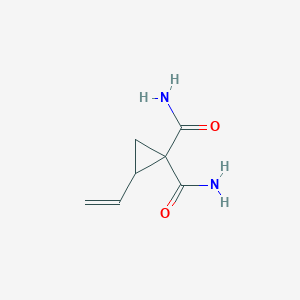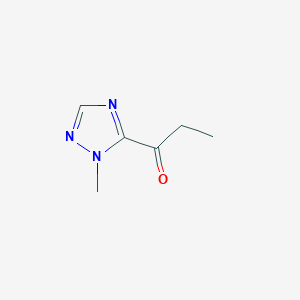
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole, also known as BCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
科学研究应用
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In agriculture, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been used as a pesticide due to its insecticidal and antifungal properties. In material science, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been used as a building block for the synthesis of different compounds with potential applications in electronics and optoelectronics (Zhang et al., 2019).
作用机制
The mechanism of action of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is not fully understood. However, it has been suggested that 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole exerts its biological effects by modulating different signaling pathways. For example, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Li et al., 2017).
Biochemical and Physiological Effects
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. At low concentrations, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have antioxidant and anti-inflammatory effects. At high concentrations, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to induce apoptosis and inhibit cell proliferation. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (Wang et al., 2018).
实验室实验的优点和局限性
One of the advantages of using 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in lab experiments is its high potency and specificity. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have a higher potency and specificity compared to other compounds with similar structures. However, one of the limitations of using 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in lab experiments is its potential toxicity. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have toxic effects on different cell types at high concentrations (Zhang et al., 2019).
未来方向
There are several future directions for the research on 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole. One of the directions is to explore the potential applications of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in medicine, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole as a pesticide in agriculture. Additionally, the synthesis of new compounds based on 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can be explored for potential applications in material science (Gao et al., 2017).
Conclusion
In conclusion, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can be synthesized using different methods, and its mechanism of action is not fully understood. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has several advantages and limitations for lab experiments, and there are several future directions for the research on 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole.
合成方法
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can be synthesized using different methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 4-bromoacetophenone. This method results in the formation of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole with a yield of around 70% (Gao et al., 2017).
属性
IUPAC Name |
4-bromo-5-(2-chlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXAEGIYDBVHIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














